molecular formula C5H4Cl2N4O B13494904 4-Amino-5,6-dichloropyridazine-3-carboxamide

4-Amino-5,6-dichloropyridazine-3-carboxamide

Cat. No.: B13494904
M. Wt: 207.01 g/mol
InChI Key: CGDSJLIDUWEAQR-UHFFFAOYSA-N
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Description

4-Amino-5,6-dichloropyridazine-3-carboxamide is a chemical compound with the molecular formula C5H4Cl2N4O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,6-dichloropyridazine-3-carboxamide typically involves the chlorination of pyridazine derivatives followed by amination and carboxamidation. One common method involves the reaction of 3,6-dichloropyridazine with ammonia in methanol under microwave irradiation at 100°C for 30 minutes . This results in the formation of 4-amino-3,6-dichloropyridazine, which can then be further modified to introduce the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,6-dichloropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, thiourea, and primary amines.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridazines.

    Oxidation and Reduction Reactions: Products include nitro derivatives and reduced amines.

Scientific Research Applications

4-Amino-5,6-dichloropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5,6-dichloropyridazine-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3,6-dichloropyridazine: A closely related compound with similar chemical properties.

    3,6-Dichloropyridazine-4-carboxylic acid: Another derivative of pyridazine with different functional groups.

Uniqueness

4-Amino-5,6-dichloropyridazine-3-carboxamide is unique due to the presence of both amino and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H4Cl2N4O

Molecular Weight

207.01 g/mol

IUPAC Name

4-amino-5,6-dichloropyridazine-3-carboxamide

InChI

InChI=1S/C5H4Cl2N4O/c6-1-2(8)3(5(9)12)10-11-4(1)7/h(H2,8,11)(H2,9,12)

InChI Key

CGDSJLIDUWEAQR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NN=C1C(=O)N)Cl)Cl)N

Origin of Product

United States

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